Superior In Silico Binding Affinity to MSH3 ATP Pocket
In a comparative molecular docking study targeting the ATP-binding pocket of human MSH3, the 3,4-dimethoxybenzoyl ligand achieved a binding energy of -7.35 kcal/mol, surpassing the 4-methoxybenzoyl ligand (-7.34 kcal/mol) and substantially outperforming the baseline reserpine analog methyl reserpate (-5.16 kcal/mol) [1].
| Evidence Dimension | Binding energy (kcal/mol) |
|---|---|
| Target Compound Data | -7.35 kcal/mol |
| Comparator Or Baseline | 4-Methoxybenzoyl: -7.34 kcal/mol; Methyl reserpate: -5.16 kcal/mol |
| Quantified Difference | 0.01 kcal/mol advantage over 4-methoxybenzoyl; 2.19 kcal/mol advantage over methyl reserpate |
| Conditions | AutoDock virtual screening, MSH3 ATP-binding pocket, Genetic Algorithm (GA-LS) searches, 100 docking runs |
Why This Matters
The higher binding energy indicates a more favorable thermodynamic interaction with the MSH3 target, suggesting that 4-(3,4-dimethoxybenzoyl)piperidine-derived ligands may serve as superior starting points for developing DNA repair pathway inhibitors.
- [1] Madhumathi G, Anbarasu K, Jayanthi S. Computational Insights on Inhibition of MSH3 Induced DNA Repair with Reserpine Analogs. Research Journal of Pharmacy and Technology. 2018;11(9):4. View Source
